![molecular formula C16H14Cl2N2O3 B2886957 [2-(2,3-Dimethylanilino)-2-oxoethyl] 3,6-dichloropyridine-2-carboxylate CAS No. 848228-59-1](/img/structure/B2886957.png)
[2-(2,3-Dimethylanilino)-2-oxoethyl] 3,6-dichloropyridine-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[2-(2,3-Dimethylanilino)-2-oxoethyl] 3,6-dichloropyridine-2-carboxylate is a chemical compound that has been synthesized for scientific research purposes. This compound has been studied for its potential applications in various fields, including biochemistry, pharmacology, and medicinal chemistry. In
作用機序
The mechanism of action of [2-(2,3-Dimethylanilino)-2-oxoethyl] 3,6-dichloropyridine-2-carboxylate involves the inhibition of specific enzymes or proteins that are involved in various biological processes. The compound binds to the active site of the target protein or enzyme, preventing its normal function. This can lead to a variety of biochemical and physiological effects, depending on the specific target and the biological context.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound depend on the specific target and the biological context. In some cases, the compound has been shown to inhibit the growth of cancer cells by targeting specific enzymes or proteins that are involved in cell division or survival. In other cases, it has been studied for its potential to modulate neurotransmitter receptors in the brain, leading to changes in behavior or cognition.
実験室実験の利点と制限
The advantages of [2-(2,3-Dimethylanilino)-2-oxoethyl] 3,6-dichloropyridine-2-carboxylate for lab experiments include its high purity and specificity for certain targets. The compound has been extensively characterized in terms of its chemical and physical properties, making it a reliable tool for scientific research. However, the limitations of the compound include its potential toxicity and the need for specialized equipment and expertise to synthesize and handle it safely.
将来の方向性
There are many future directions for [2-(2,3-Dimethylanilino)-2-oxoethyl] 3,6-dichloropyridine-2-carboxylate in scientific research. One area of interest is the development of new drug candidates based on the compound's structure and mechanism of action. Another area of interest is the study of its interactions with specific proteins or enzymes in various biological contexts. Additionally, the compound may have potential applications in other fields, such as materials science or catalysis. Overall, this compound is a versatile and valuable tool for scientific research, with many potential applications and directions for future study.
合成法
The synthesis of [2-(2,3-Dimethylanilino)-2-oxoethyl] 3,6-dichloropyridine-2-carboxylate involves a multi-step process that requires specialized equipment and expertise. The first step involves the reaction of 2,3-Dimethylaniline with ethyl 3,6-dichloro-2-pyridinecarboxylate in the presence of a catalyst to form the intermediate product. The intermediate product is then subjected to further reactions, including esterification and oxidation, to yield the final product. The synthesis method has been optimized to ensure high yield and purity of the product.
科学的研究の応用
[2-(2,3-Dimethylanilino)-2-oxoethyl] 3,6-dichloropyridine-2-carboxylate has been studied for its potential applications in various scientific fields. In biochemistry, it has been used as a tool to study the interactions between proteins and ligands. In pharmacology, it has been studied for its potential as a drug candidate for the treatment of various diseases, including cancer and neurological disorders. In medicinal chemistry, it has been used as a starting material for the synthesis of other compounds with potential therapeutic applications.
特性
IUPAC Name |
[2-(2,3-dimethylanilino)-2-oxoethyl] 3,6-dichloropyridine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl2N2O3/c1-9-4-3-5-12(10(9)2)19-14(21)8-23-16(22)15-11(17)6-7-13(18)20-15/h3-7H,8H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKMVBFGMMNXXMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)COC(=O)C2=C(C=CC(=N2)Cl)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2,4-dimethoxyphenyl)-2-[8-(2-methylphenoxy)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide](/img/structure/B2886874.png)


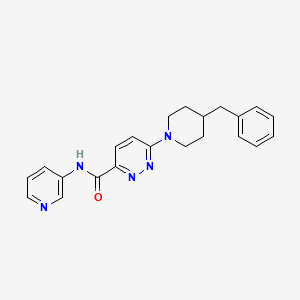



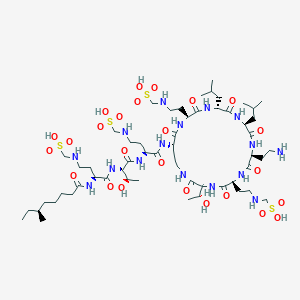
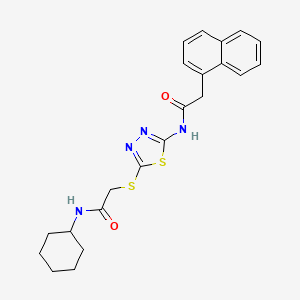
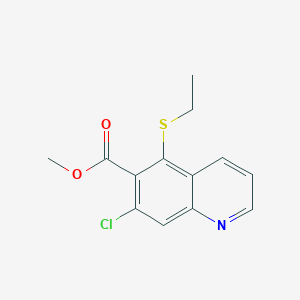
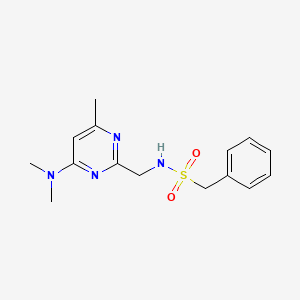
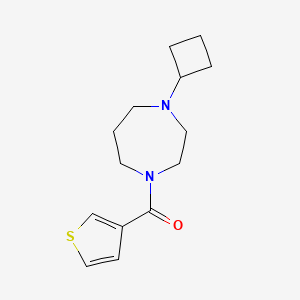
![5-[(3,4,4-trifluoro-3-butenyl)sulfanyl]-1H-1,2,4-triazol-3-amine](/img/structure/B2886893.png)
![3-benzyl-9-cyclohexyl-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2886895.png)